molecular formula C12H17Cl2F3N2 B13489383 1-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride

1-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride

Cat. No.: B13489383
M. Wt: 317.17 g/mol
InChI Key: HFRLLFZLCHHXAS-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C12H17Cl2F3N2. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, linked to a piperidine ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with piperidine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

1-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperidine ring can form hydrogen bonds and other interactions with target molecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride is unique due to the combination of the trifluoromethyl group and the piperidine ring, which imparts distinct chemical and biological properties. This combination enhances its stability, lipophilicity, and ability to interact with various molecular targets, making it valuable in scientific research .

Properties

Molecular Formula

C12H17Cl2F3N2

Molecular Weight

317.17 g/mol

IUPAC Name

1-[3-(trifluoromethyl)phenyl]piperidin-4-amine;dihydrochloride

InChI

InChI=1S/C12H15F3N2.2ClH/c13-12(14,15)9-2-1-3-11(8-9)17-6-4-10(16)5-7-17;;/h1-3,8,10H,4-7,16H2;2*1H

InChI Key

HFRLLFZLCHHXAS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=CC=CC(=C2)C(F)(F)F.Cl.Cl

Origin of Product

United States

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